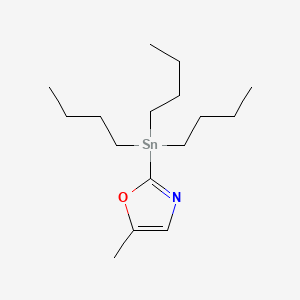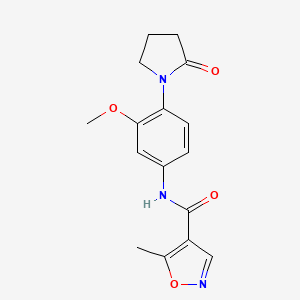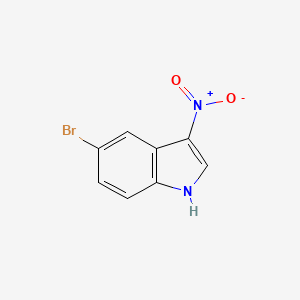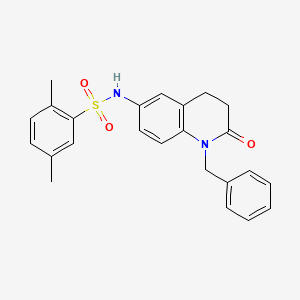![molecular formula C9H13NO B2702620 (1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one CAS No. 350015-81-5](/img/structure/B2702620.png)
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one, also known as quinuclidin-3-one, is a bicyclic organic compound with a nitrogen atom in its structure. It has been extensively studied due to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one and its enantiomer have been identified as potential starting compounds for the synthesis of anatoxin-a, a potent neurotoxin. The compounds were obtained from cyclooctadiene, showcasing a method for synthesizing enantiomerically enriched β-lactams, which could serve as precursors in the synthesis of complex molecular structures including eight-membered cyclic β-amino acid derivatives (Forró, Árva, & Fülöp, 2001).
Organocatalysis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been highlighted as an effective organocatalyst for both acyl transfer and the ring-opening polymerization of cyclic esters. Its ability to activate esters and alcohols simultaneously provides a simple and accessible methodology for the synthesis of tailor-made polyesters, indicating the role of similar bicyclic compounds in catalysis and polymer chemistry (Pratt et al., 2006).
Synthesis of Multicyclic Semi-Alkaloids
1-Azabicyclo[3.3.0]oct-3-en-2-one derivatives were synthesized through a cascade reaction with arylidene azlactones, producing a novel class of multicyclic semi-alkaloids. These compounds demonstrated good antimicrobial activity, showcasing the therapeutic and biological potential of bicyclic compounds (Parhizkar et al., 2017).
Conformational Studies
Conformational studies of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol provided insights into the equilibrium between two conformers of this azabicyclanol, which could influence the design and synthesis of drugs and molecules with specific stereochemical requirements (Arias, Gálvez, & Rico, 1990).
Anticonvulsant Activities
Phenyl-substituted bicyclic 2,4-oxazolidinediones, specifically 8,9-dioxo-6-phenyl-1-aza-7-oxabicyclo[4.2.1]nonane and related compounds, were investigated for anticonvulsant activities in mice. These studies highlight the potential of bicyclic compounds in developing new anticonvulsant drugs, offering insights into the relationship between molecular structure and pharmacological activity (Brouillette et al., 1988).
Organocatalyst for Regiospecific Synthesis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) was also used as an organocatalyst for the regiospecific synthesis of 1,4,5-trisubstituted N-vinyl-1,2,3-triazoles, demonstrating the utility of bicyclic compounds in facilitating specific synthetic pathways. This method provides a straightforward approach to synthesizing triazoles, highlighting the versatility of bicyclic organocatalysts in organic synthesis (Ramachary, Gujral, Peraka, & Reddy, 2017).
Propiedades
IUPAC Name |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGPHLZVAEHME-DREYKADXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC=C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@H](CC/C=C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)




![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)



![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)